3-Bromo-2-methoxy-5-methylaniline
Description
Significance of Aryl Halides and Aniline (B41778) Derivatives in Organic Synthesis
Aryl halides, organic compounds where a halogen atom is directly attached to an aromatic ring, are pivotal intermediates in organic synthesis. ontosight.ai Their utility stems from the carbon-halogen bond, which can be readily transformed into new carbon-carbon and carbon-heteroatom bonds through a variety of powerful reactions, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity makes aryl halides indispensable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org
Similarly, aniline and its derivatives are a cornerstone of industrial and academic chemistry. wikipedia.org As the simplest aromatic amines, they serve as foundational materials for the production of a wide range of products, including dyes, polymers, and pharmaceuticals. wikipedia.org The amino group on the aniline ring is a versatile functional handle, allowing for a multitude of chemical modifications. wikipedia.org Furthermore, aniline derivatives are highly susceptible to electrophilic substitution reactions, enabling the introduction of additional functional groups onto the aromatic ring. fishersci.ca The combination of the reactive properties of both aryl halides and aniline derivatives in a single molecule, as seen in halogenated anilines, creates a powerful and versatile scaffold for the construction of complex molecular targets.
Overview of Strategic Importance of 3-Bromo-2-methoxy-5-methylaniline in Academic Research
While direct and extensive academic research specifically highlighting This compound is not widely documented in publicly available literature, its strategic importance can be inferred from its structure and the well-established utility of its constituent functional groups in synthetic chemistry. This compound serves as a highly functionalized building block, offering multiple reaction sites for diversification.
The bromine atom at the 3-position provides a handle for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position influence the electronic properties and steric environment of the aromatic ring, which can be exploited to control the regioselectivity of further reactions. The amino group at the 1-position is a key site for a variety of transformations, including acylation, alkylation, and diazotization, which opens pathways to a vast array of other functionalities.
The utility of similarly substituted bromo-methoxy aromatic compounds is evident in medicinal chemistry. For instance, the related compound 2-methoxy-3-bromo-5-fluoropyridine is a crucial intermediate in the synthesis of second-generation TRK (tropomyosin receptor kinase) inhibitors, which are a class of targeted cancer therapeutics. google.com This highlights the value of the bromo-methoxy-substituted aromatic motif in the development of potent and selective kinase inhibitors. Given this precedent, This compound represents a valuable, albeit perhaps underutilized, scaffold for the synthesis of novel bioactive molecules and functional materials. Its potential lies in its ability to serve as a starting point for the rapid assembly of complex, three-dimensional structures with precisely controlled substitution patterns.
Evolution of Synthetic and Mechanistic Studies on Substituted Aniline Scaffolds
The synthesis of substituted anilines has been a long-standing area of research in organic chemistry, with methods evolving from classical approaches to modern, highly efficient catalytic systems. Traditionally, the preparation of substituted anilines often relied on the nitration of a corresponding aromatic compound, followed by the reduction of the nitro group to an amine. wikipedia.org While effective, this method can sometimes suffer from issues with regioselectivity and the need for harsh reaction conditions.
The advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the synthesis of anilines. These methods allow for the direct formation of carbon-nitrogen bonds by coupling aryl halides or triflates with amines, offering a more versatile and often milder route to a wide range of substituted anilines. sigmaaldrich.com
More recent developments have focused on even more direct and atom-economical approaches, such as the direct C-H amination of arenes. These methods avoid the need for pre-functionalized starting materials, directly converting a C-H bond on an aromatic ring to a C-N bond. While still an active area of research, these strategies hold great promise for the future of aniline synthesis.
Mechanistic studies have been crucial in understanding and optimizing these synthetic transformations. Detailed investigations into reaction pathways, intermediates, and the role of catalysts have allowed chemists to fine-tune reaction conditions, improve yields, and expand the substrate scope of these important reactions. The study of the electrochemical oxidation of aniline derivatives, for example, has provided valuable insights into their reactivity and has opened up new avenues for their functionalization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 |
InChI Key |
OSUKOSOSGWVSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Bromo 2 Methoxy 5 Methylaniline
Reactivity of the Amino Group
The amino group in 3-Bromo-2-methoxy-5-methylaniline is a key site for nucleophilic reactions, allowing for the formation of amides, alkylated derivatives, Schiff bases, and diazonium salts, which can be further transformed into a variety of functional groups.
Amidation and Alkylation Reactions
The nucleophilic nature of the amino group readily allows for acylation and alkylation reactions. Amidation, the reaction with carboxylic acids or their derivatives, is a fundamental transformation. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of anilines suggests it would readily react with acyl chlorides or anhydrides to form the corresponding amides. wikipedia.org These amides can be important intermediates in the synthesis of various heterocyclic compounds.
Alkylation of the amino group can be achieved using alkyl halides, though overalkylation to form tertiary amines can be a competing process. wikipedia.org The use of ionic liquids as solvents has been shown to improve the selectivity for N-monoalkylation of anilines.
A significant application of amidation-like reactions of substituted anilines, including those structurally similar to this compound, is in the synthesis of biologically active heterocyclic compounds such as pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.netnih.gov These compounds are known to exhibit a range of biological activities, including acting as kinase inhibitors. nih.gov The synthesis often involves the condensation of a substituted aniline (B41778) with a pyrazole (B372694) derivative bearing a carboxylic acid or a related functional group, followed by cyclization to form the fused pyrimidine (B1678525) ring.
Condensation Reactions Leading to Schiff Bases and Imines
The reaction of primary aromatic amines with aldehydes or ketones leads to the formation of Schiff bases, or imines, characterized by a C=N double bond. nih.govresearchgate.netneliti.comucla.edu These reactions are typically acid-catalyzed and involve the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine.
For instance, the condensation of anilines with salicylaldehyde (B1680747) derivatives is a common method to produce Schiff base ligands that can coordinate with metal ions. nih.govresearchgate.net While specific studies on this compound are limited, a study on the condensation of 2-(4-aminophenyl)ethan-1-ol with 5-bromo salicylaldehyde successfully yielded the corresponding Schiff base. nih.gov The reaction was carried out by refluxing the reactants in ethanol. nih.gov
The general procedure for Schiff base formation involves dissolving the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid, and heating the mixture. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
Diazotization and Subsequent Transformations
The primary amino group of anilines can be converted into a diazonium salt through a process called diazotization. wikipedia.org This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). wikipedia.org
Reactivity of the Bromo Group
The bromine atom on the aromatic ring of this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the bromo substituent of this compound makes it an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. nih.govresearchgate.netnih.govresearchgate.netbeilstein-journals.org This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryls and other conjugated systems.
Recent studies have demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters. nih.gov These reactions are often tolerant of various functional groups and can proceed under relatively mild conditions. For instance, a study on unprotected ortho-bromoanilines showed that methoxy-substituted analogs react efficiently. nih.gov The use of specialized palladium catalysts and ligands, such as CataCXium A palladacycle, has been shown to be effective for these couplings, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) often being a suitable solvent. nih.gov
A general procedure for the Suzuki-Miyaura coupling of a bromoaniline involves reacting it with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle), a base (e.g., K₃PO₄ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or 2-MeTHF) at elevated temperatures. nih.govnih.gov The yields of these reactions can be influenced by the specific catalyst, ligands, base, and solvent used.
Below is a representative table of Suzuki-Miyaura coupling reactions of various aryl halides with different boronic acids, illustrating the general conditions and yields that can be expected for such transformations.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | SPhos/Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 | nih.gov |
| 4-Bromoindazole | 3-Fluorobenzeneboronic acid | P1 precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 75 | nih.gov |
| Aryl Halide | Arylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | >90 | researchgate.net |
| o-Bromoaniline | Benzyl (B1604629) boronic ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | RT | 91 | nih.gov |
This table presents generalized data from various sources and is intended to be illustrative of typical Suzuki-Miyaura reaction conditions and outcomes.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering a versatile method for coupling amines with aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org For a substrate such as this compound, the Buchwald-Hartwig reaction provides a powerful tool for introducing a diverse range of nitrogen-based functionalities at the C3 position.
The general transformation involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high efficiency and yield. nih.gov The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org
For an electron-rich, sterically hindered substrate like this compound, the selection of a suitable ligand is paramount. Sterically bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps. Ligands such as XPhos, t-BuXPhos, and XantPhos have proven effective in challenging amination reactions. nih.govchemrxiv.orgamazonaws.com The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or cesium carbonate (Cs₂CO₃) being commonly employed to facilitate the deprotonation of the amine in the catalytic cycle. nih.gov
Below is a representative table of potential conditions for the Buchwald-Hartwig amination of this compound with a generic secondary amine (HNR¹R²).
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | Pd(OAc)₂ | t-BuXPhos | Cs₂CO₃ | 1,4-Dioxane | 100 |
| 3 | [Pd(allyl)Cl]₂ | TrixiePhos | LiOtBu | Toluene | 100 |
| 4 | XantPhos Pd G3 | (Integrated) | DBU | MeCN/Toluene | 140 |
Other Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)
Beyond C-N bond formation, the bromine atom of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. amazonaws.com For this compound, this reaction would allow for the introduction of a vinyl group at the C3 position. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ or a pre-catalyst, often in the presence of a phosphine ligand or under phosphine-free conditions, and requires a base, such as triethylamine (B128534) (NEt₃) or potassium carbonate (K₂CO₃), to neutralize the HBr generated.
| Entry | Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | Acetonitrile (B52724) | 80-100 |
| 2 | Styrene | P(t-Bu)₃ Pd G3 | NBu₃ | 1,4-Dioxane | 90 |
| 3 | Ethylene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 |
Sonogashira Reaction: The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes via the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgjk-sci.com This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI. jk-sci.commdpi.com An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. organic-chemistry.org This reaction would install an alkynyl substituent at the C3 position of the aniline core.
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | 25-65 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ / piperidine | DMF | 80 |
Negishi Reaction: The Negishi coupling involves the reaction between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org It is known for its high functional group tolerance and allows for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. organic-chemistry.orgnih.gov To functionalize this compound, an organozinc reagent (R-ZnX) would be coupled in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).
| Entry | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 1 | Alkylzinc halide | Pd(P(t-Bu)₃)₂ | THF | 25 |
| 2 | Arylzinc halide | PdCl₂(dppf) | THF / DMF | 60 |
| 3 | Alkenylzinc halide | Pd(PPh₃)₄ | THF | 50 |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike the cross-coupling reactions described above, SNAr does not typically require a metal catalyst. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. The reaction is strongly favored when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the aromatic ring is not strongly activated for SNAr. The primary amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which destabilize the negatively charged intermediate required for the SNAr mechanism. The methoxy (B1213986) (-OCH₃) group, while electron-withdrawing by induction, is a resonance-donating group. Its position ortho to the bromine atom does not provide the strong resonance stabilization typically required for facile SNAr reactions. nih.gov Consequently, displacing the bromine atom on this compound via a classical SNAr pathway is expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. The reaction is generally unfavorable for simple aryl halides without significant electronic activation. libretexts.org
Reductive Debromination Studies
Reductive debromination is the process of removing a bromine atom from a molecule and replacing it with a hydrogen atom. This transformation can be valuable for removing a directing group after it has served its synthetic purpose or for synthesizing the corresponding debrominated analogue. For this compound, this reaction would yield 2-methoxy-5-methylaniline.
Several methods are available for the reductive dehalogenation of aryl halides. Catalytic hydrogenation is a common and effective method, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. A base, like sodium acetate (B1210297) or triethylamine, is often added to neutralize the HBr formed during the reaction.
Other chemical reducing agents can also be employed. These include metal/acid systems, such as zinc dust in acetic acid, or hydride reagents. However, care must be taken to ensure selectivity, as other functional groups in the molecule could also be susceptible to reduction under certain conditions.
Reactivity of the Methoxy Group
Demethylation Reactions and Subsequent Functionalization
The methoxy group in this compound can be cleaved to reveal the corresponding phenol, 3-Bromo-2-hydroxy-5-methylaniline. This O-demethylation is a common transformation in organic synthesis, often performed when the methoxy group is used as a protecting group for a more reactive phenol. chem-station.com
Several reagents are known to effectively cleave aryl methyl ethers. commonorganicchemistry.com
Boron Tribromide (BBr₃): This is one of the most common and effective reagents for O-demethylation. chem-station.comcommonorganicchemistry.com It is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. chem-station.com
Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for cleaving ethers. commonorganicchemistry.com The reaction involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion. This method usually requires high temperatures (reflux), which may limit its compatibility with sensitive functional groups. chem-station.comcommonorganicchemistry.com
Thiolates: Strong nucleophiles, such as sodium thiomethoxide (NaSMe) in a polar aprotic solvent like N,N-dimethylformamide (DMF), can also cleave methyl ethers via an SN2 mechanism at elevated temperatures. commonorganicchemistry.comresearchgate.net
| Entry | Reagent | Solvent | Typical Conditions |
|---|---|---|---|
| 1 | BBr₃ | DCM | -78 °C to rt |
| 2 | 47% aq. HBr | Acetic Acid or neat | Reflux (~120-130 °C) |
| 3 | NaSMe | DMF | Reflux |
| 4 | Pyridine·HCl | (molten salt) | ~200 °C |
Once the phenolic hydroxyl group is unmasked, it can undergo a variety of subsequent functionalization reactions, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.
Potential for Rearrangement Reactions
Aromatic ethers and related structures can undergo various rearrangement reactions, often under acidic or thermal conditions. wiley-vch.de While no specific rearrangement reactions have been documented for this compound itself, related transformations provide insight into its potential reactivity.
Claisen Rearrangement: This is a pericyclic reaction specific to allyl aryl ethers. If the hydroxyl group (obtained after demethylation) were to be converted into an allyl ether, it could undergo a thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring, likely at the C6 position, which is ortho to the oxygen and sterically accessible. byjus.com
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. If the phenolic derivative of this compound were acylated, the resulting aryl ester could potentially rearrange under Lewis acid catalysis to form an acylated phenol.
Other Acid-Catalyzed Rearrangements: Under strong acidic conditions, as might be used for demethylation with HBr at high temperatures, other less predictable rearrangements or migrations of alkyl or bromo substituents could potentially occur, although such reactions are not generally considered high-yielding synthetic routes.
It is important to note that these are potential reaction pathways based on the known reactivity of similar functional groups, and their applicability to the specific substrate this compound would require experimental investigation. wiley-vch.de
Reactivity of the Methyl Group
The reactivity of the methyl group in this compound is intrinsically linked to its position on the aromatic ring, which is heavily substituted with both electron-donating (amino, methoxy) and electron-withdrawing/donating (bromo) groups. This environment dictates the feasibility and nature of reactions at the benzylic position.
Benzylic Functionalization (e.g., Oxidation, Halogenation)
Benzylic positions are typically susceptible to functionalization reactions such as oxidation and halogenation, primarily through free-radical pathways. However, for this compound, such reactions are complex and face competition from reactions on the highly activated aromatic ring and the amino group.
Benzylic Oxidation: The oxidation of a benzylic methyl group to a carboxylic acid, aldehyde, or alcohol typically requires strong oxidizing agents. In the context of an aniline derivative, these harsh conditions can lead to the oxidation of the aniline itself, potentially resulting in the formation of azobenzenes, quinones, or polymeric tars. wikipedia.org The amino group is a primary target for oxidation, which complicates selective functionalization of the methyl group.
Benzylic Halogenation: Free-radical halogenation, often initiated by UV light or radical initiators using reagents like N-bromosuccinimide (NBS), is a standard method for functionalizing benzylic C-H bonds. The mechanism involves the abstraction of a benzylic hydrogen by a halogen radical to form a stabilized benzyl radical, which then reacts with a halogen molecule. utmb.edu
However, the high reactivity of the aniline ring towards electrophilic substitution presents a significant competing pathway. libretexts.org The powerful activating effects of the amino and methoxy groups make the aromatic ring highly nucleophilic. wikipedia.org Therefore, introducing electrophilic halogenating agents, even those used under radical conditions which can also have an electrophilic character, could preferentially lead to electrophilic aromatic substitution on the ring rather than benzylic halogenation of the methyl group. To achieve selective benzylic halogenation, protection of the highly reactive amino group, for instance through acetylation, would likely be a necessary prerequisite to temper the ring's reactivity. libretexts.org
Mechanistic Investigations of this compound Transformations
Elucidation of Regioselectivity and Stereoselectivity
Regioselectivity in reactions involving this compound is dictated by the combined directing effects of its three substituents on the aromatic ring.
Amino Group (-NH₂): A very strong activating, ortho-, para-directing group.
Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group.
Bromo Group (-Br): A deactivating, ortho-, para-directing group (due to competing inductive withdrawal and resonance donation).
In electrophilic aromatic substitution, the outcome is determined by the dominant activating group. The amino group is the most powerful activator and will primarily direct incoming electrophiles to the positions ortho and para to it (C4 and C6). The C4 position is para to the amino group and ortho to the methoxy group. The C6 position is ortho to the amino group. Steric hindrance from the adjacent methyl group at C5 and the methoxy group at C2 may influence the accessibility of these positions.
While standard electrophilic substitution is governed by these principles, modern catalytic methods can override these innate directing effects. For example, palladium-catalyzed C-H functionalization has been developed to achieve meta-chlorination of anilines by using specialized ligands and a norbornene mediator, demonstrating that regioselectivity can be synthetically controlled. nih.gov Similarly, Ir-catalyzed ortho-C–H borylation reactions show high regioselectivity on aniline substrates, which can be tuned by the choice of the diboron (B99234) reagent. nih.gov For this compound, such directed catalysis could potentially target positions that are otherwise disfavored.
Stereoselectivity would become a factor if a reaction creates a new chiral center, for instance, through the addition to a side chain or if a prochiral intermediate is formed and reacts selectively. For most aromatic substitution reactions on the ring itself, this is not a primary consideration.
Kinetic Studies of Reaction Pathways
While specific kinetic data for this compound is not available, studies on analogous substituted anilines provide a framework for understanding its reaction kinetics. The rates of reaction are highly dependent on the nature of the substituents.
Kinetic investigations into the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate (TBABC) showed that the reaction is first order with respect to both the aniline and the oxidizing agent. orientjchem.org The rates were observed to increase with the electron-donating ability of the substituent, which is a common feature in electrophilic attacks on the aniline ring.
A kinetic study on the reaction of various substituted anilines with the chlorinating agent chloramine-T revealed that the reactions follow first-order dependence on the chloramine-T concentration but a fractional order with respect to the aniline. rsc.orgrsc.org This kinetic behavior is indicative of a multi-step mechanism involving a rapid pre-equilibrium formation of a complex between the aniline and chloramine-T, followed by a slower, rate-determining decomposition of this complex. utmb.edursc.org
The table below presents kinetic data for the reaction of various substituted anilines with chloramine-T, illustrating the influence of substituents on the reaction rates.
| Substituent (on Aniline) | Equilibrium Constant (K) (l mol⁻¹) | Decomposition Rate Constant (k₂) (s⁻¹) |
|---|---|---|
| p-CH₃ | 12.5 | 0.000204 |
| m-CH₃ | 11.1 | 0.000140 |
| H | 10.0 | 0.000114 |
| p-Cl | 5.88 | 0.000045 |
| m-Cl | 4.76 | 0.000028 |
| p-Br | 5.56 | 0.000042 |
| m-Br | 4.55 | 0.000026 |
Role of Substituent Effects on Reactivity
The reactivity of this compound is a direct consequence of the electronic effects of its substituents. These effects are often quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the benzene (B151609) ring. science.gov
Electron-Donating Groups (-NH₂, -OCH₃, -CH₃): These groups increase the electron density on the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They also increase the basicity (pKa) of the amino group. afit.eduresearchgate.net The amino group has a very strong electron-donating effect, followed by the methoxy group.
The combined effect of these substituents makes the ring in this compound highly activated towards electrophilic attack, despite the presence of the deactivating bromine atom. The reaction rate can be correlated with Hammett constants through the Hammett equation. For the reaction of substituted anilines with chloramine-T, the reaction constant (ρ) was found to be -0.976. rsc.orgrsc.org The negative value of ρ signifies that the reaction is accelerated by electron-donating groups, which is consistent with a buildup of positive charge in the transition state that is stabilized by such groups. orientjchem.org
The table below lists the Hammett constants for relevant substituents.
| Substituent | σ_meta | σ_para |
|---|---|---|
| -NH₂ | -0.16 | -0.66 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -H | 0.00 | 0.00 |
Studies on disubstituted anilines have sometimes shown that the combined effect of substituents on the free energy of activation is additive, but deviations can occur, indicating complex electronic and steric interactions. africaresearchconnects.com In this compound, the net reactivity would arise from the complex, non-additive interplay between the powerful donating effects of the -NH₂ and -OCH₃ groups and the deactivating inductive effect of the -Br atom.
Derivatization and Analog Development from 3 Bromo 2 Methoxy 5 Methylaniline
Synthesis of Novel Heterocyclic Scaffolds
The inherent functionalities of 3-Bromo-2-methoxy-5-methylaniline make it an ideal starting material for synthesizing a variety of nitrogen-containing heterocycles. These frameworks are prevalent in pharmacologically active compounds and materials science.
The synthesis of carbazole (B46965) frameworks, a core structure in many functional materials and natural products, can be efficiently achieved using this compound. The most prominent method is the palladium-catalyzed Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. nih.gov This reaction can be performed intramolecularly, where a precursor derived from the aniline (B41778) cyclizes, or intermolecularly.
In a typical intermolecular approach, this compound could be coupled with a 2-halobiphenyl derivative. More directly, a double Buchwald-Hartwig coupling reaction using a di-brominated precursor can yield functionalized benzo[b]carbazole-6,11-diones. epa.govresearchgate.net The reaction conditions are generally optimized by screening palladium precatalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields. nih.gov For instance, systems like Pd(OAc)₂ with ligands such as XPhos or BINAP, and strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), are commonly employed. epa.govresearchgate.netnih.gov The resulting methoxy- and methyl-substituted carbazoles are valuable intermediates for organic light-emitting diodes (OLEDs) and other semiconductor applications. nih.gov
This compound serves as a valuable precursor for constructing indole (B1671886) and indazole ring systems, which are key components in many pharmaceuticals. For the synthesis of indazoles, the amino group of the aniline can undergo diazotization with nitrous acid (generated in situ from NaNO₂) followed by an intramolecular cyclization. This reaction pathway is particularly effective for ortho-substituted anilines. The bromine atom in the resulting indazole provides a site for further functionalization. Bicyclic indazole templates have been utilized to develop potent receptor agonists. chemicalbook.com
While classic indole syntheses like the Fischer or Bischler methods are less direct from this specific aniline, it can be modified to create suitable precursors. The strategic placement of the bromo and methyl groups allows for the generation of complex substituted indoles that are otherwise difficult to access.
The development of pyrimidine (B1678525) and imidazopyridine derivatives, classes of compounds known for their diverse biological activities, can originate from this compound. For pyrimidine synthesis, the aniline can first be converted into a urea (B33335) or guanidine (B92328) derivative. This intermediate can then undergo condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring. Substituted anilines are known starting materials for novel pyrimidine analogs that act as selective kinase inhibitors. chemicalbook.com
For imidazopyridine synthesis, this compound can be incorporated through multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov In this approach, the aniline acts as the amine component, reacting with an aldehyde and an isocyanide in the presence of a catalyst to construct the fused heterocyclic system. The resulting 6-bromo-substituted imidazo[4,5-b]pyridines can be further modified, for example, via Suzuki coupling at the bromine site. researchgate.net
Generation of Polysubstituted Aromatic Systems
Beyond heterocycles, this compound is a cornerstone for creating complex polysubstituted aromatic compounds, which are important in materials science and as pharmaceutical intermediates.
The bromine atom on the aniline ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and teraryl structures. researchgate.net
The Suzuki-Miyaura coupling is a widely used method where this compound reacts with an arylboronic acid or its ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). nih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of complex biaryls in good yields. nih.govnih.gov
The Stille coupling offers an alternative route, pairing the aniline with an organostannane reagent. organic-chemistry.org While the toxicity of tin compounds is a drawback, the Stille reaction is robust and effective for creating C-C bonds where Suzuki coupling might be less efficient. nih.govorganic-chemistry.org Both methods provide access to polysubstituted biaryls where the unique electronic and steric properties of the methoxy (B1213986), methyl, and amino groups can be used to fine-tune the characteristics of the final compound. researchgate.net
This compound itself can be modified to produce a library of anilines with diverse functionalities. The amino group can undergo standard transformations such as acylation with acyl chlorides to form amides (anilides) or N-alkylation to yield secondary and tertiary amines. wikipedia.org These reactions alter the electronic properties and steric environment of the molecule.
Furthermore, the existing substituents on the aromatic ring direct subsequent electrophilic aromatic substitution reactions. The strongly activating amino and methoxy groups preferentially direct incoming electrophiles to the ortho and para positions, allowing for controlled synthesis of more highly substituted anilines. wikipedia.org Additionally, the bromine atom can be replaced with other functional groups through transition metal-free methods or other coupling chemistries, expanding the range of accessible derivatives. researchgate.net Three-component reactions have also been developed to synthesize meta-substituted anilines from various starting materials, highlighting the importance of accessing diverse substitution patterns. beilstein-journals.org
Interactive Table: Synthetic Transformations
The following table summarizes the potential synthetic applications of this compound discussed in this article.
| Target Scaffold | Reaction Type | Key Reagents | Potential Product Class |
| Carbazole | Buchwald-Hartwig Amination | Pd Catalyst, Phosphine Ligand, Base | Substituted Carbazoles |
| Indazole | Diazotization & Cyclization | NaNO₂, Acid | Bromo-methoxy-methyl-indazoles |
| Pyrimidine | Condensation | 1,3-Dicarbonyl Compound | Substituted Pyrimidines |
| Imidazopyridine | Multi-component Reaction (GBB) | Aldehyde, Isocyanide | Substituted Imidazopyridines |
| Biaryl/Teraryl | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Polysubstituted Biaryls |
| Biaryl/Teraryl | Stille Coupling | Organostannane, Pd Catalyst | Polysubstituted Biaryls |
| Functionalized Anilines | Acylation / Alkylation | Acyl Chloride / Alkyl Halide | N-Acyl/N-Alkyl Anilines |
Advanced Characterization Techniques and Methodologies for 3 Bromo 2 Methoxy 5 Methylaniline and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of a molecule.
For a compound with the structure of 3-Bromo-2-methoxy-5-methylaniline, the following spectral features would be anticipated in its ¹H NMR spectrum:
Aromatic Protons: Two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), likely appearing as doublets or singlets depending on the coupling constants, corresponding to the two protons on the benzene (B151609) ring.
Methoxy (B1213986) Group Protons: A sharp singlet, integrating to three protons, in the upfield region (typically δ 3.5-4.0 ppm), characteristic of a -OCH₃ group.
Methyl Group Protons: Another sharp singlet, integrating to three protons, in a more upfield region (typically δ 2.0-2.5 ppm), corresponding to the aryl-CH₃ group.
Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be highly variable and influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms and information about their electronic environment. Key expected signals include:
Aromatic Carbons: Six distinct signals in the downfield region (typically δ 100-160 ppm). The carbons directly attached to the bromine, methoxy, and amino groups would have characteristic chemical shifts influenced by the electron-donating or -withdrawing nature of these substituents.
Methoxy Carbon: A signal in the range of δ 55-65 ppm.
Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.
While specific data for this compound is scarce, data for the related compound 2-Methoxy-5-methylaniline shows characteristic ¹H NMR signals for the aromatic protons, as well as the methoxy and methyl groups, which aligns with the expected pattern. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on established principles and data from analogous compounds, not experimental data for the title compound.)
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| Aromatic H | ~6.8 - 7.2 | d | C-NH₂ | ~145 |
| Aromatic H | ~6.6 - 7.0 | d | C-OCH₃ | ~150 |
| Methoxy (OCH₃) | ~3.8 | s | C-Br | ~110 |
| Methyl (CH₃) | ~2.3 | s | C-CH₃ | ~130 |
| Amine (NH₂) | Variable | br s | Aromatic C-H | ~115-125 |
| Aromatic C-H | ~120-130 | |||
| Methoxy (OCH₃) | ~56 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups.
For this compound, the IR spectrum is expected to display characteristic absorption bands:
N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine (-NH₂).
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl groups are observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ range.
C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ region for the asymmetric stretch and near 1020-1075 cm⁻¹ for the symmetric stretch.
C-Br Stretching: This vibration occurs in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The presence of the aniline (B41778) chromophore, modified by the bromo, methoxy, and methyl substituents, will influence the wavelength of maximum absorption (λmax). The auxochromic effects of the amino, methoxy, and methyl groups, along with the bromo substituent, are expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₀BrNO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M⁺+2) of almost equal intensity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, which is crucial for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. A validated HPLC method, typically employing a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer), can separate this compound from starting materials, by-products, and other impurities. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the area of the peak, as detected by a UV detector, is proportional to its concentration. This allows for the precise quantification of purity. In a research setting, HPLC is also invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. For instance, in the synthesis of derivatives of this compound, HPLC can track the consumption of the starting material and the formation of the product. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of this compound and its derivatives, GC-MS serves to confirm the identity of the synthesized products, assess their purity, and identify any byproducts or unreacted starting materials.
The GC component separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. For derivatives of this compound, the elution order on a non-polar column is generally influenced by factors such as molecular weight and steric hindrance. researchgate.net For instance, in analyses of related regioisomeric bromodimethoxybenzyl derivatives, the capillary GC elution profiles were found to generally follow the degree of methoxy group substituent crowding. researchgate.net
Following separation by GC, the compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns are highly specific to the molecular structure and serve as a "fingerprint" for identification. The electron ionization mass spectra for regioisomeric N-bromodimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine show a series of common major fragment ions. researchgate.net The base peak in the EI mass spectra for many of these regioisomers occurs at m/z 229, resulting from contributions of both the trifluoromethylphenylpiperazine cation and the ⁷⁹Br bromodimethoxybenzyl cation. researchgate.net Specific low-intensity ions can help differentiate between isomers based on their unique substitution patterns. researchgate.net
| Feature | Description | Typical Findings for Aniline Derivatives |
| Stationary Phase | A non-polar or medium-polarity column (e.g., Rtx-200) is often used for aromatic amines. researchgate.net | Good separation of isomers is achieved, with elution times influenced by substituent positions. researchgate.net |
| Ionization Method | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. | Produces characteristic fragment ions crucial for structural elucidation. |
| Molecular Ion (M+) | The peak corresponding to the intact molecule's mass. For this compound (C₇H₈BrNO), this would appear as an isotopic cluster around m/z 201/203 due to ⁷⁹Br and ⁸¹Br. | Often visible, though can be weak depending on the stability of the molecule. |
| Key Fragments | Smaller mass peaks resulting from the predictable cleavage of bonds. | Fragments may arise from the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or bromine (-79/81 Da). The aromatic ring structure leads to stable fragment ions. researchgate.net |
This table is generated based on typical GC-MS methodologies and findings for similar aromatic compounds described in the literature.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. thieme.deyoutube.com When synthesizing derivatives from this compound, TLC allows the chemist to visually track the consumption of the starting material and the formation of the desired product. youtube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material (this compound) and, if available, the pure product are applied as controls. youtube.com The plate is then developed in a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary phase, resulting in different Retention Factor (Rf) values. youtube.com
A reaction is considered complete when the spot corresponding to the starting material has completely disappeared and is replaced by a new spot corresponding to the product. youtube.com This method is effective for monitoring various transformations, including acylations, alkylations, and cross-coupling reactions involving aniline derivatives. thieme.de
| Time Point | Spot A (Starting Material) | Spot B (Reaction Mixture) | Spot C (Product) | Interpretation |
| T = 0 | Intense spot at Rf = 0.5 | Intense spot at Rf = 0.5 | No spot | The reaction has just begun. Only the starting material is present. |
| T = 1 hour | Faint spot at Rf = 0.5 | Faint spot at Rf = 0.5, Intense spot at Rf = 0.3 | Intense spot at Rf = 0.3 | The reaction is underway. The starting material is being consumed, and the product is forming. |
| T = 3 hours | No spot | Intense spot at Rf = 0.3 | Intense spot at Rf = 0.3 | The reaction is complete as the starting material is no longer visible in the reaction mixture. |
This table illustrates a hypothetical TLC analysis for a reaction where a less polar starting material (higher Rf) is converted to a more polar product (lower Rf). The Rf values are for illustrative purposes only.
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its derivatives, XRD analysis provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. It also reveals crucial information about intermolecular interactions and crystal packing.
Analysis of related aniline derivatives by XRD has provided significant insights into their solid-state behavior. For example, the crystal structure analysis of two 4-nitro-N-methylaniline derivatives revealed that while the molecular shapes are similar, their intermolecular interactions are very different. researchgate.net One compound forms chains via N–H⋯O interactions, while the other forms centrosymmetric dimers. researchgate.net In another study on 2-methoxy-5-phenylaniline, three independent molecules were found in the unit cell, with two of them forming dimers through hydrogen bonds at room temperature. researchgate.net
| Parameter | 2,4-dinitro-N-methylaniline researchgate.net | 2-amino-4-nitro-N-methylaniline researchgate.net | Description |
| Crystal System | Monoclinic | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | P2₁/c | A specific description of the symmetry elements within the crystal. |
| Z Value | 4 | 4 | The number of molecules in the unit cell. |
| Unit Cell Volume (ų) | 799.12(5) | 749.36(8) | The volume of the repeating unit of the crystal lattice. |
| Key Interactions | N–H⋯O, C–H⋯O, N⋯O | N–H⋯O, C–H⋯O | The primary non-covalent forces that govern the crystal packing arrangement. |
This table presents crystallographic data for related aniline derivatives to exemplify the type of information obtained from an XRD study. Data is sourced from reference researchgate.net.
Computational and Theoretical Investigations of 3 Bromo 2 Methoxy 5 Methylaniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations are foundational to understanding a molecule's intrinsic properties at the electronic level.
Geometry Optimization and Conformational Analysis
This analysis would determine the most stable three-dimensional arrangement of atoms in 3-Bromo-2-methoxy-5-methylaniline. By calculating the potential energy of different spatial orientations (conformers), researchers can identify the lowest energy structure, which is the most likely conformation to be observed. This process also yields precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-N | 1.40 Å |
| C-Br | 1.90 Å | |
| C-O | 1.36 Å | |
| Bond Angle | C-N-H | 113° |
| C-C-Br | 120° | |
| Dihedral Angle | C-C-N-H | 180° (planar) or non-planar |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals - FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests the molecule is more likely to be reactive. Analysis of the FMOs would reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution across a molecule's surface. It identifies electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms and the aromatic ring, with positive potential near the amino hydrogens.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer and hyperconjugative interactions between filled and unfilled orbitals, offering insights into the stability derived from these electronic interactions.
Molecular Modeling and Dynamics Simulations
Building upon quantum calculations, molecular modeling and dynamics can simulate the behavior of molecules over time.
Investigation of Reaction Pathways and Transition States
These simulations are used to map out the energy landscape of a chemical reaction involving the molecule. By identifying the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. This would be invaluable for understanding how this compound participates in chemical syntheses.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For a molecule like this compound, theoretical calculations, typically using Density Functional Theory (DFT), can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
In principle, the 1H and 13C NMR spectra can be calculated. These theoretical spectra are valuable for assigning the signals in experimentally obtained spectra. For instance, in a study of various substituted anilines, DFT calculations have been used to predict chemical shifts that are in good agreement with experimental data. materialsciencejournal.orgresearchgate.netrsc.org The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. materialsciencejournal.org
Similarly, theoretical IR spectra can be computed. researchgate.netresearchgate.net These calculations yield the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to identify characteristic functional group vibrations. For aniline (B41778) and its derivatives, the N-H stretching and bending vibrations are of particular interest. wikieducator.orgorientjchem.org Computational studies on similar molecules, such as other halogenated anilines, have shown a good correlation between calculated and experimental vibrational frequencies. jmaterenvironsci.comresearchgate.net
Interactive Table: Predicted Spectroscopic Data Principles
| Spectroscopic Technique | Predicted Parameter | Theoretical Basis | Application to this compound (Illustrative) |
| 1H NMR | Chemical Shift (ppm) | Calculation of magnetic shielding tensors | Prediction of proton chemical shifts for the aromatic, methoxy (B1213986), methyl, and amine protons. |
| 13C NMR | Chemical Shift (ppm) | Calculation of magnetic shielding tensors | Prediction of carbon chemical shifts for each unique carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | Calculation of harmonic vibrational modes | Prediction of frequencies for N-H, C-H, C-O, C-Br, and other bond stretches and bends. |
Prediction of Reactivity Descriptors and Structure-Reactivity Relationships
Conceptual DFT provides a framework to quantify the reactivity of a molecule using various descriptors. These descriptors are derived from the way the electron density of a molecule changes with the number of electrons.
Chemical Hardness, Electrophilicity, and Nucleophilicity Indices
Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates greater stability. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to attack by a nucleophile. thaiscience.info
Nucleophilicity Index (N) measures the ability of a molecule to donate electrons. A higher nucleophilicity index indicates a greater reactivity towards electrophiles. thaiscience.info
Studies on substituted anilines have shown how different substituents influence these reactivity descriptors. For example, electron-withdrawing groups tend to increase the electrophilicity, while electron-donating groups enhance the nucleophilicity. jmaterenvironsci.comthaiscience.info
Interactive Table: Illustrative Reactivity Descriptors
| Descriptor | Formula | Significance for this compound (Illustrative) |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Indicates the molecule's overall stability and resistance to deformation of its electron cloud. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ is the electronic chemical potential | Predicts the molecule's behavior as an electron acceptor in reactions. |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Predicts the molecule's behavior as an electron donor in reactions. |
Fukui Functions and Local Reactivity Descriptors
f+(r) indicates the sites for nucleophilic attack (where an electron is added).
f-(r) indicates the sites for electrophilic attack (where an electron is removed).
f0(r) indicates the sites for radical attack.
For a molecule like this compound, Fukui functions could predict, for example, whether an incoming electrophile would preferentially attack the nitrogen atom of the amino group or specific carbon atoms on the aromatic ring. researchgate.netresearchgate.net The calculations would involve computing the electron densities of the neutral molecule and its corresponding cation and anion.
Charge Transfer Analysis (e.g., Electrophilicity-based Charge Transfer - ECT)
Charge transfer is a fundamental process in chemical reactions. The electrophilicity-based charge transfer (ECT) model can be used to predict the amount of charge transferred between two reacting species. This analysis helps in understanding the electronic changes that occur during a reaction.
In the context of this compound reacting with another species, ECT calculations could predict the direction and magnitude of electron flow, providing a quantitative measure of the charge transfer in the transition state. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a reaction. Studies on related halogen-bonded complexes have utilized charge transfer analysis to understand intermolecular interactions. researchgate.netresearchgate.net Intramolecular charge transfer is also a key concept in understanding the electronic properties of substituted aromatic compounds. rsc.org
Applications in Advanced Chemical Synthesis Utilizing 3 Bromo 2 Methoxy 5 Methylaniline
Utilization as a Key Building Block for Complex Organic Molecules
The chemical structure of 3-Bromo-2-methoxy-5-methylaniline makes it an ideal precursor for constructing complex heterocyclic compounds, which are central to many areas of modern chemical research. The presence of the amino group allows for the formation of new rings, while the bromine atom provides a reactive site for cross-coupling reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.
Research detailed in patent literature demonstrates its application in the synthesis of advanced heterocyclic systems. For instance, it has been used as a key reactant in the creation of pyrrolo[2,3-d]pyrimidine derivatives. google.comgoogleapis.comnih.gov This class of compounds is of significant interest in medicinal chemistry. Similarly, this aniline (B41778) derivative is a documented starting material for producing substituted indazole compounds and other complex heteroaryl structures. google.comgoogle.com The synthesis pathways often involve initial reactions at the amino group, followed by subsequent modifications, such as palladium-catalyzed cross-coupling reactions at the bromo-substituted position, to build the final complex molecule.
A typical reaction sequence might involve the initial condensation or cyclization reaction involving the aniline's amino group to form a core heterocyclic structure. The bromo group is then utilized in a subsequent step, for example, a Suzuki or Buchwald-Hartwig coupling reaction, to introduce additional complexity and functionality to the molecule. This stepwise approach allows for the controlled and precise construction of elaborate molecular architectures.
Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes
The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a foundational element for building molecules with specific biological activities. Its structure is particularly suited for creating scaffolds that can interact with enzymes and receptors in the body, making it a valuable tool in drug discovery.
Development of Precursors for Enzyme Inhibitors
This substituted aniline has been specifically implicated in the synthesis of potent and selective enzyme inhibitors. Patent literature describes its use in preparing a series of pyrrolo[2,3-d]pyrimidine derivatives that function as inhibitors of Janus kinases (JAKs). google.com JAK inhibitors are a class of drugs that modulate the signaling of cytokines and have applications in treating autoimmune diseases and certain cancers.
In the synthesis of these inhibitors, this compound is reacted to form a more complex intermediate, which then undergoes further transformations to yield the final active molecule. The methoxy (B1213986) and methyl groups on the aniline ring are crucial for fine-tuning the electronic and steric properties of the final inhibitor, which can influence its binding affinity and selectivity for the target enzyme.
Furthermore, it has been used as a starting material in the synthesis of substituted indazole compounds designed as allosteric modulators of enzymes, which offer a different mechanism of action compared to traditional active-site inhibitors.
| Starting Material | Reaction Type | Resulting Scaffold | Target Class |
| This compound | Multi-step synthesis including cyclization and cross-coupling | Pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK) Inhibitors |
| This compound | Multi-step synthesis | Substituted Indazole | Allosteric Modulators |
Synthesis of Scaffolds for Receptor Agonists/Antagonists
The versatility of this compound is also evident in its use to create ligands for receptors, such as G-protein coupled receptors (GPCRs). A patent for the synthesis of substituted heteroaryl compounds as modulators of GPCRs lists this aniline as a key starting material. GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern medicines.
The synthesis of these modulators involves complex, multi-step procedures where the aniline derivative is elaborated into a larger, more functionalized molecule. The specific substitution pattern of this compound is essential for achieving the desired three-dimensional shape and electronic properties required for effective binding to the receptor. For example, it is a precursor in the synthesis of compounds with cannabinoid (CB1) receptor binding activity. google.com
Applications in Material Science Precursor Synthesis
While specific, documented applications of this compound in material science are not as prevalent in the reviewed literature as its role in medicinal chemistry, its chemical nature suggests potential uses in this field. Substituted anilines are known precursors to functional polymers and materials with interesting electronic and optical properties. nih.gov
Development of Optoelectronic Materials
The oxidative polymerization of aniline and its derivatives is a well-established method for producing polyaniline (PANI), a conducting polymer with applications in electronics, sensors, and antistatic coatings. researchgate.netresearchgate.net The properties of PANI can be tuned by the presence of substituents on the aniline monomer.
The functional groups on this compound—the electron-donating methoxy and methyl groups and the electron-withdrawing (by induction) bromo group—would be expected to influence the electronic properties of the resulting polymer. rsc.org These substituents can affect the polymerization process itself, as well as the final polymer's conductivity, solubility, and morphology. nih.gov While direct polymerization of this specific aniline is not widely reported, its structure suggests it could be a candidate for creating new polymeric materials with tailored optoelectronic characteristics. researchgate.net
Synthesis of Specialty Polymers and Coatings
The reactivity of the amino and bromo groups on this compound allows for its potential incorporation into various polymer backbones, not just through oxidative polymerization. It could serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. For instance, the amino group can react with epoxides or acyl chlorides to form epoxy resins or polyamides, respectively. The bromo group could be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This could lead to the development of specialty coatings with enhanced thermal stability, chemical resistance, or specific surface properties. acs.orgmdpi.comnih.gov
Future Research Directions and Unexplored Avenues for 3 Bromo 2 Methoxy 5 Methylaniline Research
Development of Highly Regioselective and Enantioselective Synthetic Routes
The synthesis of 3-Bromo-2-methoxy-5-methylaniline itself and its subsequent use in constructing complex molecules are areas ripe for methodological development. Future research should prioritize the creation of synthetic routes that offer precise control over the arrangement of atoms (regioselectivity) and their 3D spatial orientation (enantioselectivity).
The directing effects of the existing substituents—amino, methoxy (B1213986), methyl, and bromo groups—are critical. The interplay between the ortho, para-directing methoxy and amino groups and the meta-directing influence they exert on each other, combined with the steric hindrance from the methyl group, creates a complex challenge for predictable substitution. Research into the regioselective synthesis of related substituted aromatics, such as thiophene (B33073) derivatives where lithiation and subsequent reactions are carefully controlled, provides a model for future work. mdpi.comresearchgate.net For instance, techniques involving directed ortho-metalation, leveraging the coordinating power of the methoxy or protected amine group, could be explored to achieve highly specific functionalization at positions 4 or 6.
Furthermore, while the parent molecule is not chiral, its derivatives often are. Developing enantioselective routes to prepare chiral derivatives is a significant future goal. This could involve the use of chiral catalysts in reactions that introduce a stereocenter or the resolution of racemic mixtures of derivatives, a strategy noted in the synthesis of complex bioactive molecules. chemicalbook.com
Exploration of Novel Catalytic Transformations
The functional groups of this compound, particularly the aryl bromide and the aniline (B41778) nitrogen, are ideal handles for a wide array of catalytic cross-coupling reactions. Future research should systematically explore these transformations to unlock a vast chemical space of derivatives.
The bromine atom is a prime site for palladium-catalyzed reactions. Suzuki-Miyaura coupling with various arylboronic acids could be employed to synthesize biaryl structures, a common motif in pharmaceuticals and functional materials. mdpi.com Similarly, Buchwald-Hartwig amination could replace the bromine with diverse amine functionalities, while Sonogashira coupling would introduce alkyne groups, paving the way for conjugated systems. nih.govresearchgate.net The aniline moiety can also participate in catalytic C-N bond-forming reactions. The table below outlines potential catalytic transformations that warrant investigation.
| Reaction Type | Reactant | Catalyst System (Example) | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄ / Base | Biaryl derivatives |
| Buchwald-Hartwig Amination | Amines, Amides | Pd-based catalyst with phosphine (B1218219) ligand | Di- and Tri-arylamines |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu co-catalysis | Aryl-alkyne conjugates |
| Heck Coupling | Alkenes | Pd(OAc)₂ / Ligand | Stilbene analogues |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Aryl-heteroaryl systems |
| C-N Coupling (aniline) | Aryl Halides | CuI or Pd-based catalysts | Substituted diphenylamines |
This table presents potential catalytic reactions for investigation based on the functional groups of this compound.
Investigation of its Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex products from three or more starting materials in a single step. semanticscholar.orgmdpi.com The aniline functionality of this compound makes it an excellent candidate for investigation as the amine component in various MCRs.
Future studies could explore its participation in well-known MCRs such as the Ugi or Passerini reactions (after conversion to an isocyanide) or in the synthesis of heterocyclic structures like dihydropyrimidines in Biginelli-like condensations. semanticscholar.orgresearchgate.net The electronic and steric properties imparted by the bromo, methoxy, and methyl substituents could lead to unique reactivity or selectivity in these reactions, potentially yielding novel molecular scaffolds that would be difficult to access through traditional stepwise synthesis. Investigating how these substituents influence reaction outcomes compared to simpler anilines would be a valuable contribution. semanticscholar.org
Advanced Theoretical Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers a powerful lens for predicting the behavior of this compound before embarking on extensive lab work. Advanced theoretical modeling can provide insights into its electronic structure, reactivity, and spectroscopic properties.
Future research should employ methods like Density Functional Theory (DFT) to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. This data can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of regioselective reactions. mdpi.com For instance, calculating the relative energies of intermediates in potential reaction pathways can help predict the most favorable conditions for a desired transformation. mdpi.comnih.gov The table below shows examples of predictable properties using theoretical models, analogous to studies on similar structures. mdpi.comuni.lu
| Theoretical Model | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap (ΔE) | Predicts electronic transitions and chemical reactivity. mdpi.com |
| DFT / Electrostatic Potential | Molecular Electrostatic Potential (MEP) Map | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack. |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Predicts optical properties of the molecule and its derivatives. |
| Collision Cross Section (CCS) Prediction | Ion Mobility / CCS Value | Aids in the identification and characterization of the compound and its reaction products via mass spectrometry. uni.lu |
This table illustrates how advanced theoretical models can be applied to predict the properties and reactivity of this compound.
Design and Synthesis of Derivatives for Specific Advanced Materials Applications
A key research direction would be the synthesis of conjugated oligomers and polymers. For example, repeated Suzuki or Sonogashira coupling reactions could lead to extended π-systems with interesting photophysical properties, potentially useful for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the methoxy and methyl groups can enhance solubility and influence the solid-state packing of these materials, which is critical for device performance. Research on functionalized thiophenes has already demonstrated their utility in electronics, providing a strong precedent for this line of inquiry. researchgate.net
Integration into Automated and High-Throughput Synthetic Platforms
The future of chemical synthesis lies increasingly in automation and high-throughput experimentation. This compound is an ideal building block for such platforms. Its multiple reaction handles (the amine and the bromide) allow for its use in combinatorial chemistry to rapidly generate large libraries of derivatives.
Future work should focus on adapting reactions involving this compound to automated synthesis platforms. By combining it with a diverse set of reactants (e.g., different boronic acids, amines, or alkynes) in a multi-well plate format, researchers can quickly synthesize and screen thousands of compounds for desired properties, whether for biological activity or materials performance. This approach would dramatically accelerate the discovery of new applications for derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
